![molecular formula C15H12FNO3 B5823246 N-(3-fluoro-4-methylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5823246.png)
N-(3-fluoro-4-methylphenyl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-1,3-benzodioxole-5-carboxamide, commonly known as FLX, is a chemical compound that belongs to the class of benzodioxole derivatives. FLX has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mechanism of Action
FLX exerts its pharmacological effects by inhibiting the activity of COX-2. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. FLX binds to the active site of COX-2 and prevents its activity, thereby reducing the production of prostaglandins and inflammation.
Biochemical and Physiological Effects:
FLX has been shown to exhibit significant anti-inflammatory and anti-cancer activity in various in vitro and in vivo studies. FLX has been reported to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. FLX has also been shown to reduce the production of inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of inflammatory diseases.
Advantages and Limitations for Lab Experiments
FLX has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. FLX is also relatively easy to synthesize and can be obtained in high yields. However, FLX has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
FLX has shown significant potential in medicinal chemistry, particularly in the development of anti-inflammatory and anti-cancer drugs. Future research should focus on optimizing the pharmacokinetic properties of FLX, including its solubility and stability. Further studies are also needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of FLX. Additionally, the potential applications of FLX in other therapeutic areas, such as neurodegenerative diseases, should be explored.
Synthesis Methods
FLX can be synthesized using various methods, including the reaction of 3-fluoro-4-methylphenylboronic acid with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a palladium catalyst. The reaction yields FLX as a white solid, which can be purified by recrystallization.
Scientific Research Applications
FLX has shown potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anti-cancer drugs. FLX has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Inhibition of COX-2 activity has been linked to the prevention and treatment of various inflammatory diseases, including arthritis and cancer.
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c1-9-2-4-11(7-12(9)16)17-15(18)10-3-5-13-14(6-10)20-8-19-13/h2-7H,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUTVHMYLOAMGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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